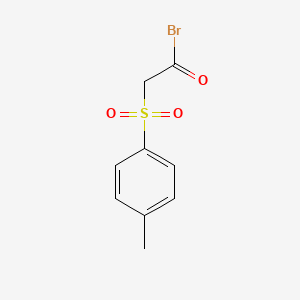
(4-Methylbenzene-1-sulfonyl)acetyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylbenzene-1-sulfonyl)acetyl bromide is a chemical compound known for its applications in organic synthesis. It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an acetyl bromide group. This compound is used in various chemical reactions due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzene-1-sulfonyl)acetyl bromide typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous monitoring to ensure the purity and yield of the product. The use of automated systems for the addition of reagents and removal of by-products is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylbenzene-1-sulfonyl)acetyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, nucleophiles such as amines or alcohols, and solvents like dichloromethane or tetrahydrofuran. The reaction conditions often involve controlling the temperature and pH to optimize the reaction rate and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while reaction with an alcohol can produce an ester.
Wissenschaftliche Forschungsanwendungen
(4-Methylbenzene-1-sulfonyl)acetyl bromide has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Methylbenzene-1-sulfonyl)acetyl bromide involves its reactivity towards nucleophiles. The sulfonyl group acts as an electron-withdrawing group, making the acetyl bromide moiety more susceptible to nucleophilic attack. This leads to the formation of new bonds and the release of bromide ions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylbenzene-1-sulfonyl)chloride: Similar in structure but with a chloride group instead of an acetyl bromide group.
(4-Methylbenzene-1-sulfonyl)fluoride: Contains a fluoride group, leading to different reactivity and applications.
(4-Methylbenzene-1-sulfonyl)acetyl chloride: Similar to (4-Methylbenzene-1-sulfonyl)acetyl bromide but with a chloride group.
Uniqueness
This compound is unique due to its combination of sulfonyl and acetyl bromide groups, which provide distinct reactivity patterns. This makes it a valuable reagent in organic synthesis for introducing specific functional groups and modifying molecular structures.
Eigenschaften
CAS-Nummer |
819079-70-4 |
|---|---|
Molekularformel |
C9H9BrO3S |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
2-(4-methylphenyl)sulfonylacetyl bromide |
InChI |
InChI=1S/C9H9BrO3S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
RDTPUCCSZZPALM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
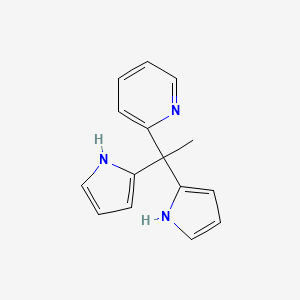
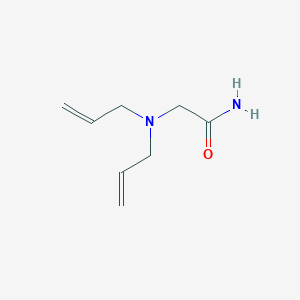
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)


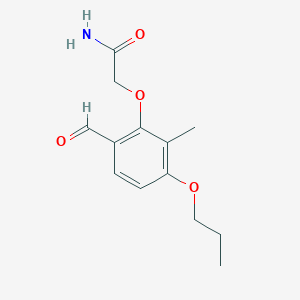
![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)

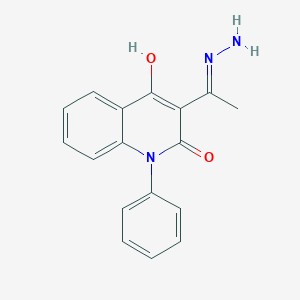
![4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid](/img/structure/B12534023.png)

